Dry-Etching Resistance: 2MAdAA/GBLMA Copolymer Surpasses All Methacrylate and Acrylate Pairings in ArF Resist Evaluation
In the definitive 2000 SPIE head-to-head study by Uetani and Fujishima, four copolymer resin systems were prepared from the identical PAG formulation and evaluated for ArF lithography: 2MAdMA/GBLMA (methacrylate/methacrylate), 2MAdMA/GBLAA, 2MAdAA/GBLMA (acrylate/methacrylate), and 2MAdAA/GBLAA. Among these, the 2MAdAA/GBLMA resin system—containing 2-methyl-2-adamantyl acrylate as the acid-cleavable monomer—was explicitly concluded to possess the best balance in dry-etching resistance, resolution, and sensitivity [1]. Follow-up citation analyses confirm that replacement of methacrylate monomers with acrylate counterparts improves relative etch rate and plasma-etch resistance in side-by-side polymer comparisons [2]. The methacrylate analog 2MAdMA/GBLMA served as the primary comparator.
| Evidence Dimension | Dry-etching resistance balance (qualitative ranking of four copolymer systems under identical PAG formulation and ArF exposure conditions) |
|---|---|
| Target Compound Data | 2MAdAA/GBLMA copolymer: Best balance in dry-etch resistance, resolution, and sensitivity |
| Comparator Or Baseline | 2MAdMA/GBLMA (methacrylate analog): inferior balance; 2MAdMA/GBLAA and 2MAdAA/GBLAA: intermediate or unbalanced performance |
| Quantified Difference | Not provided as absolute etch rate; qualitative conclusion from the authors states that 2MAdAA/GBLMA is the optimal system among the four |
| Conditions | ArF (193 nm) lithography; identical PAG formulation; identical processing conditions |
Why This Matters
For photoresist formulators, selecting the monomer that yields the best combined dry-etch resistance, resolution, and sensitivity avoids the need to compensate for a weaker monomer by adjusting PAG loading or introducing additional co-monomers, simplifying formulation and improving process latitude.
- [1] Uetani, Y., Fujishima, H. Comparison of acrylate and methacrylate resin system in ArF lithography. Proceedings of SPIE, Advances in Resist Technology and Processing XVII, Vol. 3999, pp. 974–983 (2000). DOI: 10.1117/12.388260. View Source
- [2] Scite.ai Smart Citation Report for Uetani, Y. et al. (2000). Etch rate improvement noted when MADA replaces MAMA in copolymer formulations. View Source
